

Spectroscopic and Structural Elucidation of Phlogacantholide B: A Technical Guide

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Compound of Interest

Compound Name: *Phlogacantholide B*

Cat. No.: *B8257765*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Phlogacantholide B**, a diterpene lactone isolated from the roots of *Phlogacanthus curviflorus*. The structural elucidation of this natural product was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document presents the key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Introduction

Phlogacantholide B is a diterpenoid lactone that was first isolated and characterized from *Phlogacanthus curviflorus*. The determination of its complex chemical structure relied on a combination of one- and two-dimensional NMR techniques, alongside IR and MS analysis. The absolute configuration of **Phlogacantholide B** was further confirmed by X-ray crystallographic analysis of its diacetate derivative. This guide serves as a central repository for the foundational spectroscopic data of this compound, intended to aid researchers in its identification, further study, and potential applications in drug discovery and development.

Spectroscopic Data

The spectroscopic data for **Phlogacantholide B** are summarized in the following tables. This information is crucial for the verification and characterization of the compound.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **Phlogacantholide B** reveals the chemical environment of the hydrogen atoms within the molecule. The data, recorded in CDCl_3 at 400 MHz, is presented in Table 1.

Table 1. ^1H NMR Spectroscopic Data (400 MHz, CDCl_3) for **Phlogacantholide B**.

Position	δ H (ppm)	Multiplicity	J (Hz)
1 α	1.65	m	11.6, 4.4
1 β	1.25	m	
2	3.88	dd	
3 α	1.85	m	
3 β	1.50	m	11.2
5	1.40	m	
6 α	1.95	m	
6 β	1.75	m	
7 α	2.10	m	8.0
7 β	1.80	m	
9	2.30	m	
11 α	2.50	dd	
11 β	2.20	m	11.2
12	4.35	t	
14	5.95	s	
15	4.75	s	
17a	4.90	s	11.2
17b	4.60	s	
18	0.90	s	
19	3.70	d	
3.40	d	11.2	11.2
20	0.85	s	

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of **Phlogacantholide**

B. The data, recorded in CDCl_3 at 100 MHz, is presented in Table 2.

Table 2. ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3) for **Phlogacantholide B**.

Position	δC (ppm)
1	39.2
2	78.9
3	37.5
4	39.8
5	56.3
6	24.5
7	35.4
8	147.4
9	56.3
10	38.9
11	21.4
12	73.1
13	167.5
14	115.3
15	170.9
16	73.1
17	106.8
18	27.1
19	65.1
20	15.3

Infrared (IR) and Mass Spectrometry (MS) Data

The IR spectrum indicates the presence of specific functional groups, while mass spectrometry provides information about the molecular weight and fragmentation pattern.

Table 3. IR and MS Spectroscopic Data for **Phlogacantholide B**.

Technique	Data
IR (KBr, cm^{-1})	3450 (OH), 1750 (γ -lactone), 1640 (C=C)
HRESIMS (m/z)	363.2118 $[\text{M}+\text{H}]^+$ (Calcd. for $\text{C}_{20}\text{H}_{35}\text{O}_5$, 363.2121)

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies used to obtain the data presented above.

Isolation of Phlogacantholide B

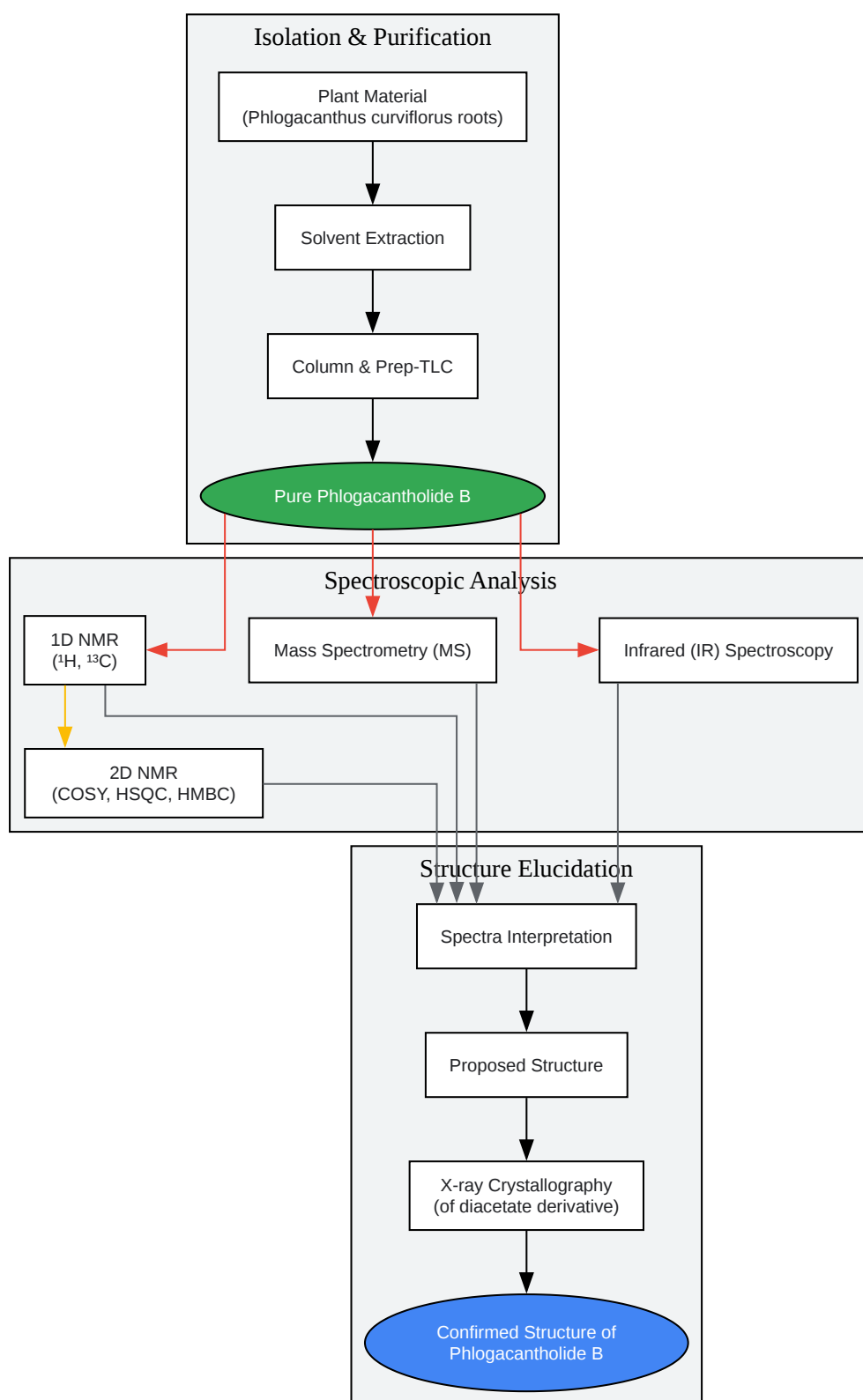
Dried and powdered roots of *Phlogacanthus curviflorus* were extracted with 95% ethanol. The resulting extract was concentrated and then partitioned between water and ethyl acetate. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield pure **Phlogacantholide B**.

Spectroscopic Analysis

- NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared Spectroscopy:** The IR spectrum was recorded on a Bio-Rad FTS-135 spectrometer using potassium bromide (KBr) pellets.
- Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker APEX II mass spectrometer.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a novel natural product like **Phlogacantholide B** is crucial for its successful characterization. The following diagram illustrates this general workflow.



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General workflow for the isolation and structural elucidation of **Phlogacantholide B**.

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